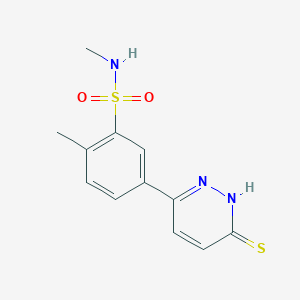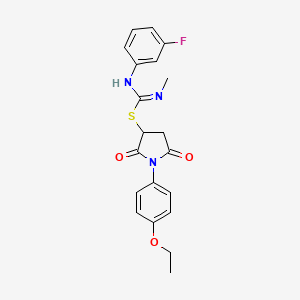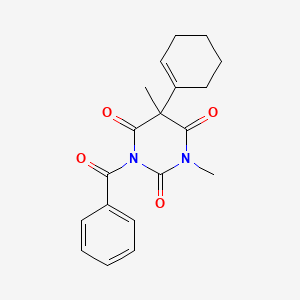
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cell lines. CA IX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of CA IX activity by 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide leads to a decrease in tumor cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide exhibits potent inhibitory activity against CA IX, which is overexpressed in various cancer cell lines. Inhibition of CA IX activity leads to a decrease in tumor cell proliferation and increased apoptosis. This compound has also been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against CA IX, which makes it a potential anticancer agent. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide. One of the major areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential applications in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction between 2,6-dimethylbenzenesulfonyl chloride and 6-mercapto-3-pyridazinecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is further treated with dimethylamine to obtain the final product.
科学的研究の応用
5-(6-mercapto-3-pyridazinyl)-N,2-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
N,2-dimethyl-5-(6-sulfanylidene-1H-pyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-3-4-9(7-11(8)19(16,17)13-2)10-5-6-12(18)15-14-10/h3-7,13H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBFMUOINOQZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5052628.png)
![4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5052638.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B5052639.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)


![2-(4-chlorophenyl)-N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}acetamide](/img/structure/B5052692.png)
![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)